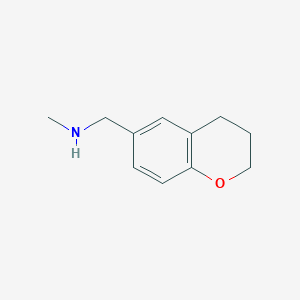

N-methyl-(chroman-6-ylmethyl)amine

CAS No.: 950603-17-5

Cat. No.: VC2994145

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950603-17-5 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 1-(3,4-dihydro-2H-chromen-6-yl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C11H15NO/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7,12H,2-3,6,8H2,1H3 |

| Standard InChI Key | OYZVOCNCDRSGDZ-UHFFFAOYSA-N |

| SMILES | CNCC1=CC2=C(C=C1)OCCC2 |

| Canonical SMILES | CNCC1=CC2=C(C=C1)OCCC2 |

Introduction

Basic Properties and Identification

N-methyl-(chroman-6-ylmethyl)amine is a nitrogen-containing organic compound with significant research interest. It is characterized by a chroman core structure with a methylamine group attached at the 6-position of the chroman ring.

Chemical Identifiers

The compound is identified by various chemical identifiers as outlined in Table 1:

| Property | Value |

|---|---|

| CAS Number | 950603-17-5 |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 1-(3,4-dihydro-2H-chromen-6-yl)-N-methylmethanamine |

| InChI Key | OYZVOCNCDRSGDZ-UHFFFAOYSA-N |

| PubChem CID | 43811035 |

| SMILES | CNCC1=CC2=C(C=C1)OCCC2 |

Table 1: Chemical identifiers of N-methyl-(chroman-6-ylmethyl)amine

Synonyms

The compound is known by several synonyms in scientific literature, including:

-

1-(chroman-6-yl)-N-methylmethanamine

-

3,4-dihydro-2H-1-benzopyran-6-ylmethyl methyl amine

-

1-(3,4-dihydro-2H-1-benzopyran-6-yl)-N-methylmethanamine

Chemical Structure and Physical Properties

Molecular Structure

N-methyl-(chroman-6-ylmethyl)amine features a chroman ring system (a bicyclic structure containing a benzene ring fused to a pyran ring) with a methylamine group attached to the 6-position via a methylene bridge. The nitrogen atom in the side chain is bonded to a methyl group, forming a secondary amine functional group .

Physicochemical Properties

The compound possesses several key physicochemical properties that influence its behavior in chemical reactions and biological systems, as shown in Table 2:

| Property | Value |

|---|---|

| XLogP3-AA | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 177.115364102 Da |

| Melting Point | Not well-documented |

| Boiling Point | Not well-documented |

Table 2: Physicochemical properties of N-methyl-(chroman-6-ylmethyl)amine

The compound's moderate lipophilicity (XLogP3 value of 1.7) suggests it may have a balanced distribution between aqueous and lipid phases, which is relevant for potential biological applications .

Synthesis Methods

General Synthetic Approaches

The synthesis of N-methyl-(chroman-6-ylmethyl)amine typically involves reactions with chroman derivatives and methylamine precursors. The chroman framework is often derived from benzopyran intermediates, which are functionalized at specific positions to introduce the amine group.

Specific Synthetic Routes

Several specific synthetic routes have been documented for the preparation of N-methyl-(chroman-6-ylmethyl)amine and related compounds:

-

Reductive N-Methylation: This approach often involves the reductive N-methylation of nitro compounds to form the amine group .

-

N-Formylation and N-Methylation: Another method involves the N-formylation of amines using a metal-free catalyst in the presence of carbon dioxide and polymethylhydrosiloxane, followed by N-methylation .

Related Syntheses

Similar synthetic approaches have been documented for structurally related compounds. For instance, research by Perumal et al. has demonstrated the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines through reactions of α-nitroketene N,S-alkyl amino acetals with various reagents under solvent-free conditions .

Chemical Reactions

Reactivity Profile

N-methyl-(chroman-6-ylmethyl)amine can participate in various chemical reactions due to its functional groups:

-

Oxidation Reactions: The compound can undergo oxidation reactions with common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide, potentially forming corresponding oxides or other oxidized derivatives.

-

Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used to reduce the compound, potentially affecting the chroman ring or other functional groups.

-

Substitution Reactions: The amine group can participate in substitution reactions with alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of various substituted derivatives.

Cascade Reactions of Related Compounds

Research has demonstrated that structurally related compounds can undergo complex cascade reactions. For example, nitroenediamines can participate in electrocyclization cascade reactions with 3-cyanochromone, forming new C-C and C-N bonds in one-pot organic transformations .

Applications and Research Significance

Research Applications

N-methyl-(chroman-6-ylmethyl)amine has several potential research applications across various scientific disciplines:

-

Organic Synthesis: The compound serves as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

-

Medicinal Chemistry: The chroman core structure is found in many bioactive compounds, suggesting potential applications in drug discovery and development .

-

Biological Research: The compound may be used to study the effects of amine-containing compounds on biological systems, serving as a model compound for understanding the behavior of similar amines in biological environments .

Industrial Applications

In the industrial sector, N-methyl-(chroman-6-ylmethyl)amine can potentially be used in the production of specialty chemicals and materials due to its reactivity and versatility .

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of N-methyl-(chroman-6-ylmethyl)amine exist, each with its own unique properties and potential applications:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Feature |

|---|---|---|---|---|

| N-methyl-(chroman-8-ylmethyl)amine | 1048970-16-6 | C11H15NO | 177.24 | Amine group at 8-position |

| N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine | 1424857-25-9 | C13H19NO | 205.3 | Additional dimethyl groups at position 2 |

Table 3: Comparison of N-methyl-(chroman-6-ylmethyl)amine with structural analogues

Bioactive Chroman Derivatives

Chroman derivatives are known for their diverse biological properties. Research by Khan and colleagues has demonstrated the synthesis of 4H-chromen-5-one derivatives through the reaction of cyclic-1,3-diketones, aromatic aldehydes, and related compounds .

Similarly, the synthesis of chromanones and quinolinones has been reported, with compound 13c identified as having interesting anti-leishmanial activity, inhibiting axenic amastigotes and intracellular amastigotes with IC50 values of 25.3 and 24.6μM respectively .

Analytical Methods for Identification

Spectroscopic Methods

Various analytical techniques can be employed to identify and characterize N-methyl-(chroman-6-ylmethyl)amine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon and hydrogen environments in the molecule, confirming its structure.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Infrared (IR) Spectroscopy: Identifies functional groups such as amine and aromatic rings present in the compound.

X-ray Crystallography

X-ray crystallography provides unambiguous confirmation of stereochemistry and bond angles in the compound, offering detailed structural information.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume